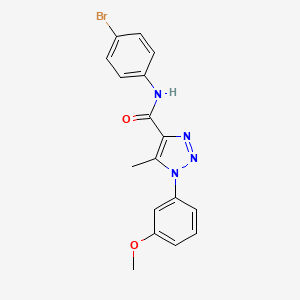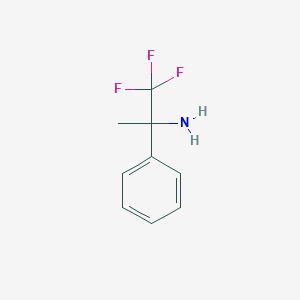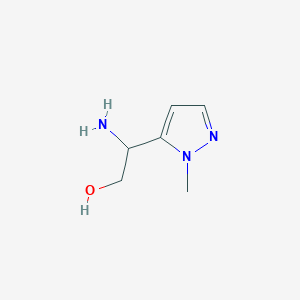![molecular formula C12H13ClN2O B2434202 {1-[2-(aminométhyl)-3-chlorophényl]-1H-pyrrol-2-yl}méthanol CAS No. 866042-67-3](/img/structure/B2434202.png)
{1-[2-(aminométhyl)-3-chlorophényl]-1H-pyrrol-2-yl}méthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[2-(aminomethyl)-3-chlorophenyl]-1H-pyrrol-2-yl}methanol is a complex organic compound that features a pyrrole ring substituted with an aminomethyl group and a chlorophenyl group
Applications De Recherche Scientifique
Chemistry
In chemistry, {1-[2-(aminomethyl)-3-chlorophenyl]-1H-pyrrol-2-yl}methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research may focus on the compound’s therapeutic potential. Studies could explore its efficacy in treating specific diseases or conditions, as well as its safety and pharmacokinetic properties.
Industry
Industrially, {1-[2-(aminomethyl)-3-chlorophenyl]-1H-pyrrol-2-yl}methanol could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
Target of Action
It’s structurally similar to cationic polymers, which are known to target bacterial membranes . These polymers have several advantages, including a low propensity for emergence of resistance and rapid bactericidal effect .
Mode of Action
Based on its structural similarity to cationic polymers, it may interact with bacterial membranes, leading to increased membrane permeability . This could potentially allow other antimicrobial agents to reach their intracellular targets more effectively .
Biochemical Pathways
Cationic polymers, which this compound is structurally similar to, are known to disrupt bacterial membrane integrity, leading to cell death
Result of Action
Based on its structural similarity to cationic polymers, it may lead to bacterial cell death by disrupting membrane integrity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-(aminomethyl)-3-chlorophenyl]-1H-pyrrol-2-yl}methanol typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrole ring, followed by the introduction of the aminomethyl and chlorophenyl groups through substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance production rates and maintain consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
{1-[2-(aminomethyl)-3-chlorophenyl]-1H-pyrrol-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to {1-[2-(aminomethyl)-3-chlorophenyl]-1H-pyrrol-2-yl}methanol include other substituted pyrroles and aminomethyl derivatives. Examples might be:
- {1-[2-(aminomethyl)-3-bromophenyl]-1H-pyrrol-2-yl}methanol
- {1-[2-(aminomethyl)-3-fluorophenyl]-1H-pyrrol-2-yl}methanol
Uniqueness
What sets {1-[2-(aminomethyl)-3-chlorophenyl]-1H-pyrrol-2-yl}methanol apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
[1-[2-(aminomethyl)-3-chlorophenyl]pyrrol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c13-11-4-1-5-12(10(11)7-14)15-6-2-3-9(15)8-16/h1-6,16H,7-8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWDONHQPJLHKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN)N2C=CC=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
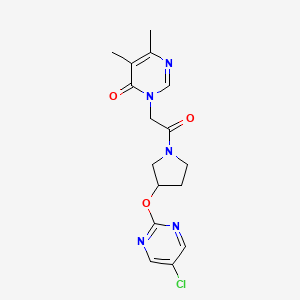


![4-(ethanesulfonyl)-N-[(2E)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2434124.png)
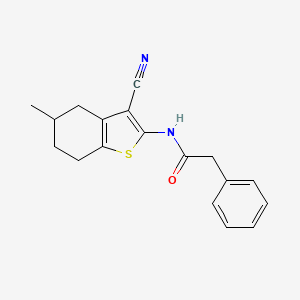

![(E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-pyridinyl)-2-propenenitrile](/img/structure/B2434129.png)

![3-[(4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-2H-chromen-2-one](/img/structure/B2434131.png)
